REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]2[c:7]([cH:8][cH:9][o:10]2)[cH:11]1.[ClH:14].[I-:12].[Li+:13].[n:15]1[c:16]([CH3:17])[cH:18][c:19]([CH3:20])[cH:21][c:22]1[CH3:23]>>[OH:2][c:3]1[cH:4][cH:5][c:6]2[c:7]([cH:8][cH:9][o:10]2)[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2occc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)nc(C)c1
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Name
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Type
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product
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Smiles
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Oc1ccc2occc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |